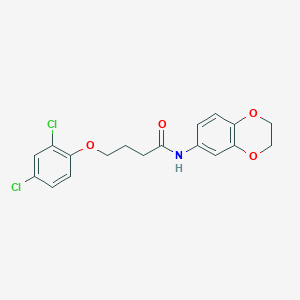

4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Description

Properties

Molecular Formula |

C18H17Cl2NO4 |

|---|---|

Molecular Weight |

382.2 g/mol |

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |

InChI |

InChI=1S/C18H17Cl2NO4/c19-12-3-5-15(14(20)10-12)23-7-1-2-18(22)21-13-4-6-16-17(11-13)25-9-8-24-16/h3-6,10-11H,1-2,7-9H2,(H,21,22) |

InChI Key |

SNFZHSXLZLFLAU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

Coupling with butanamide: The intermediate is then coupled with butanamide under suitable conditions, often involving the use of a base such as sodium hydride or potassium carbonate.

Introduction of the benzodioxin moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

Backbone Variations: The target compound features a butanamide linker, which provides greater conformational flexibility compared to rigid sulfonamide or carboxylic acid derivatives. This may influence binding to enzymes like lipoxygenase or microbial targets .

Substituent Effects: The 2,4-dichlorophenoxy group in the target compound increases lipophilicity (logP ~3.5 estimated), which may improve tissue penetration but could also elevate toxicity risks compared to less halogenated analogs (e.g., methyl or nitro groups) . Derivatives with 3-phenylpropyl or 4-chlorobenzyl substituents (e.g., 5c, 5e) showed enhanced lipoxygenase inhibition, suggesting that bulky aromatic groups optimize enzyme binding .

Biological Activity Trends: Antibacterial Activity: Sulfonamide derivatives (e.g., 5a) showed selective inhibition against S. typhi and E. coli, but the target compound’s activity remains untested . Anti-inflammatory Potential: The carboxylic acid analog (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) achieved efficacy comparable to Ibuprofen, suggesting the benzodioxin core is critical for this activity .

Biological Activity

4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenoxy group and a benzodioxin moiety. Its chemical formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that the biological activity of this compound may be primarily attributed to its ability to modulate specific signaling pathways involved in inflammation and cellular stress responses.

Key Mechanisms:

- Inhibition of Pro-inflammatory Cytokines: The compound has shown potential in reducing levels of inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. These cytokines are critical mediators in the inflammatory response, and their inhibition suggests a role for this compound in anti-inflammatory therapies .

- Interaction with Receptors: Preliminary studies suggest that the compound may interact with various receptors involved in neurotransmission and inflammation, although detailed receptor binding studies are still needed to elucidate these interactions fully.

In Vitro Studies

In vitro assessments have demonstrated that this compound significantly inhibits the expression of pro-inflammatory cytokines. For instance:

- IL-1β and IL-6 Expression: In human liver hepatocytes treated with LPS (lipopolysaccharide), the compound effectively reduced mRNA levels of IL-1β and IL-6 without inducing cytotoxicity .

| Compound | Cytokine Inhibition | IC50 (µM) | Cell Type |

|---|---|---|---|

| This compound | IL-1β | 10 | AML-12 |

| This compound | IL-6 | 12 | AML-12 |

In Vivo Studies

In vivo studies conducted on murine models have corroborated the anti-inflammatory effects observed in vitro. Mice administered with the compound exhibited reduced levels of serum ALT and AST, indicating low hepatotoxicity while effectively suppressing inflammatory markers .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Anti-inflammatory Applications: A study involving LPS-induced inflammation in mice demonstrated that treatment with the compound led to a significant decrease in inflammatory markers compared to controls.

- Neuroprotective Effects: Research exploring neuroprotective properties indicated that the compound might mitigate neuronal damage associated with oxidative stress through modulation of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, and how can purity be ensured?

- Methodological Answer :

- Step 1 : Nucleophilic substitution reactions are critical for coupling the 2,4-dichlorophenoxy group to the butanamide backbone. Triethylamine or NaOH is often used as a base to deprotonate intermediates, facilitating efficient substitution .

- Step 2 : Solvent selection (e.g., dichloromethane or DMF) impacts reaction kinetics and yield. For example, DMF enhances solubility of polar intermediates .

- Step 3 : Purification via column chromatography or recrystallization (e.g., using ethanol or n-butanol) ensures ≥95% purity. TLC monitoring (silica gel, hexane:ethyl acetate) is recommended for real-time progress tracking .

- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR (amide C=O stretch ~1650 cm) .

Q. How can researchers validate the structural integrity of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis to monitor degradation. Track peaks for hydrolyzed byproducts (e.g., free benzodioxin or chlorophenol derivatives) .

- Spectroscopic Reanalysis : Compare pre- and post-storage -NMR spectra to detect changes in the benzodioxin core (e.g., shifts in C-O-C resonances at ~100 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzodioxin-containing analogs?

- Methodological Answer :

- Data Normalization : Account for assay variability (e.g., cell line sensitivity, IC protocols) by cross-referencing with structurally validated controls (Table 1) .

- Structure-Activity Relationship (SAR) Analysis :

| Compound Modification | Observed Activity Trend | Reference |

|---|---|---|

| Trifluoromethyl substitution | ↑ Enzyme inhibition (e.g., COX-2) | |

| Sulfonamide vs. Acetamide | ↓ Cytotoxicity in hepatic models |

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of conflicting analogs to targets like 5-lipoxygenase or FAD-dependent oxidoreductases .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological models?

- Methodological Answer :

- Target Identification : Perform kinome-wide profiling (e.g., KINOMEscan) to identify kinase targets. Prioritize candidates with <100 nM binding affinity .

- Pathway Analysis : Use RNA-seq or phosphoproteomics in neuronal cells to map downstream effects (e.g., ERK/MAPK modulation) .

- In Vivo Validation : Employ zebrafish models to assess blood-brain barrier penetration and behavioral endpoints (e.g., locomotor activity) .

Q. What computational approaches predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Metabolism : Use software like MetaSite to identify probable Phase I/II metabolites (e.g., CYP3A4-mediated oxidation of the dichlorophenoxy group) .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity flags based on structural alerts (e.g., chlorophenol formation) .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Reaction Optimization : Screen alternative catalysts (e.g., DMAP vs. pyridine) and temperatures (reflux vs. microwave-assisted) to identify yield-limiting steps .

- Batch Analysis : Use DOE (Design of Experiments) to statistically isolate critical variables (e.g., solvent purity, stirring rate) .

- Interlab Validation : Collaborate with independent labs to replicate protocols, ensuring reagent sourcing and equipment calibration are standardized .

Specialized Analytical Techniques

Q. Which advanced spectroscopic methods are recommended for characterizing degradation products?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Detect trace impurities (e.g., [M+H] at m/z 454.1234 for hydrolyzed derivatives) .

- 2D-NMR (e.g., HSQC, COSY) : Resolve overlapping signals in complex mixtures (e.g., diastereomers formed during storage) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling chlorinated intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.